Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 5-Bromo-2-ethoxybenzyl alcohol: Properties, Synthesis, and Applications
5-Bromo-2-ethoxybenzyl alcohol (CAS No. 149489-18-9) is a substituted aromatic alcohol that has emerged as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural arrangement, featuring a brominated phenyl ring, an ethoxy group, and a primary alcohol, provides a trifecta of reactive sites for constructing more complex molecular architectures. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, the ethoxy group modulates solubility and electronic properties, and the hydroxymethyl group offers a site for oxidation or esterification.[1]
This guide provides a senior scientist's perspective on the core attributes of 5-Bromo-2-ethoxybenzyl alcohol, detailing its physicochemical properties, outlining a logical and robust synthetic pathway, and discussing its applications, particularly in the context of drug discovery and development.
Part 1: Physicochemical and Structural Characteristics
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and, in a pharmaceutical context, potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of downstream compounds.
Structural Features
The molecule's reactivity and function are derived from its key components:
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Benzene Ring: The aromatic core provides a rigid scaffold.
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Bromine Atom: Located at the 5-position, it activates the molecule for various coupling reactions (e.g., Suzuki, Heck, Sonogashira), a cornerstone of modern drug synthesis.
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Ethoxy Group: This group at the 2-position influences the compound's lipophilicity and can direct ortho-lithiation reactions if required.
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Hydroxymethyl Group (-CH2OH): As a primary alcohol, this group can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing numerous pathways for molecular elaboration.[1][2]
Caption: Molecular structure of 5-Bromo-2-ethoxybenzyl alcohol.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 5-Bromo-2-ethoxybenzyl alcohol, which are critical for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 149489-18-9 | [1][3] |
| Molecular Formula | C₉H₁₁BrO₂ | [1][3] |
| Molecular Weight | 231.09 g/mol | [1][3] |
| Exact Mass | 229.99400 g/mol | [1] |
| LogP | 2.3401 | [1][3] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1][3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
The LogP value of 2.34 suggests a balanced character between hydrophilicity and lipophilicity, a desirable trait for drug candidates as it can correlate with cell membrane permeability.[1]
Part 2: Synthesis and Purification Protocol
While numerous suppliers offer this compound for research purposes, an understanding of its synthesis is crucial for scalability and derivatization.[1] A robust and logical two-step approach involves the bromination of a readily available precursor followed by etherification. This method provides a clear, controllable pathway to the target molecule.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Bromo-2-ethoxybenzyl alcohol.
Step-by-Step Experimental Protocol
This protocol is based on established chemical principles for electrophilic aromatic substitution on activated rings. The ethoxy group is an ortho-, para-director; since the ortho position is sterically hindered by the ethoxy group itself, bromination is highly selective for the para position.
Step 1: Regioselective Bromination of 2-Ethoxybenzyl alcohol
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Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid that is safer and easier to handle than liquid bromine. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well without participating in the reaction. The reaction is performed at 0°C to control the exothermicity and minimize potential side reactions.
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Procedure:
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To a stirred solution of 2-ethoxybenzyl alcohol (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of alcohol) in a round-bottom flask, cool the mixture to 0°C using an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates reaction completion.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
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Extract the aqueous layer with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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The crude residue is purified by flash column chromatography on silica gel.
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A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective.
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Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield 5-Bromo-2-ethoxybenzyl alcohol as a white solid or a viscous oil.
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Part 3: Analytical Characterization (Self-Validation)
Confirmation of the product's identity and purity is non-negotiable. A combination of spectroscopic methods provides a definitive structural fingerprint.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all proton environments. Expected signals include:
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A triplet and a quartet for the ethoxy group protons.
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A singlet for the benzylic (-CH₂OH) protons.
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A singlet for the proton on the hydroxyl group (which may exchange with D₂O).
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Three distinct signals in the aromatic region, corresponding to the three protons on the substituted benzene ring, with characteristic coupling patterns.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique validates the carbon skeleton. Nine distinct signals are expected, corresponding to the nine unique carbon atoms in the molecule.
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Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will confirm the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) in a roughly 1:1 ratio, which is characteristic of a molecule containing one bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, as well as C-O and aromatic C-H stretching frequencies.
Part 4: Applications in Research and Drug Development
5-Bromo-2-ethoxybenzyl alcohol is not an end-product but a strategic starting point for creating high-value molecules.[1]
Role as a Synthetic Intermediate
The compound's utility stems from the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.
Caption: Key reaction pathways for 5-Bromo-2-ethoxybenzyl alcohol.
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Synthesis of Novel Heterocycles: The corresponding aldehyde, 5-bromo-2-ethoxybenzaldehyde, is a precursor for synthesizing Schiff's bases and various heterocyclic systems, which are privileged structures in medicinal chemistry.[1][4]
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Accessing Bi-aryl Scaffolds: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. By reacting it with various boronic acids (Suzuki coupling), new carbon-carbon bonds can be formed, leading to complex bi-aryl structures that are common motifs in active pharmaceutical ingredients (APIs).[5]
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Probing Structure-Activity Relationships (SAR): In a drug discovery program, the ethoxy group can be easily replaced with other alkoxy groups (methoxy, isopropoxy, etc.) to systematically probe the effect of sterics and lipophilicity on biological activity. The bromine can be replaced with other groups to explore electronic and steric effects at that position. This makes the core scaffold ideal for building a library of analogs for SAR studies.
Conclusion
5-Bromo-2-ethoxybenzyl alcohol is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a reliable and valuable tool for chemists. For researchers in drug development, its true power lies in its capacity as a versatile scaffold, enabling the efficient construction and optimization of complex molecules with therapeutic potential. The strategic combination of its functional groups ensures its continued relevance in the pursuit of novel chemical entities.
References
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Synthesis of (a) 5-Bromo-2-hydroxybenzyl Alcohol - PrepChem.com. Available at: [Link]
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5-Bromo-2-hydroxybenzyl alcohol, 5 g, CAS No. 2316-64-5 - Carl ROTH. Available at: [Link]
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Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Available at: [Link]
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5-Bromo-2-methoxybenzyl alcohol, heptafluorobutyrate - SpectraBase. Available at: [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. Available at: [Link]
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The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis - WhaPharm. Available at: [Link]
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Small but mighty: the impact of tertiary alcohols in drug design - Hypha Discovery. Available at: [Link]
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Examples of drug molecules with a benzyl alcohol motif - ResearchGate. Available at: [Link]
Sources
- 1. 5-Bromo-2-ethoxybenzyl alcohol (149489-18-9) for sale [vulcanchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. chemscene.com [chemscene.com]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
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